Anlotinib - 1058156-90-3

Anlotinib

Catalog Number: EVT-253147
CAS Number: 1058156-90-3
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anlotinib is a novel small molecule multi-target tyrosine kinase inhibitor (TKI) independently developed in China. [, , ] It functions as an oral anti-angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs). [] Additionally, Anlotinib exhibits inhibitory effects on platelet-derived growth factor receptors (PDGFR), fibroblast growth factor receptors (FGFR), and stem cell factor receptor c-Kit. [, , ] These targets are implicated in tumor angiogenesis, proliferation, and metastasis. [, , ]

Future Directions
  • Biomarker Discovery: Identification of predictive biomarkers for Anlotinib response could improve patient selection and personalize treatment plans. [, ]
  • Mechanism of Resistance: Further research is needed to understand the mechanisms of Anlotinib resistance and develop strategies to overcome it. [, , ]

Bevacizumab

Relevance: Bevacizumab is mentioned as a potential alternative treatment option for edema in NSCLC patients undergoing immunotherapy. Like anlotinib, bevacizumab exhibits anti-vascular effects by targeting the VEGF pathway. []

Cisplatin

Relevance: Several studies investigated the effects of anlotinib on cisplatin-resistant ovarian cancer cells. These studies explored the potential of anlotinib to overcome cisplatin resistance and provide a therapeutic option for patients who do not respond to cisplatin-based treatments. [, , ]

Doxorubicin

Relevance: One study investigated the ability of anlotinib to reverse multidrug resistance mediated by P-glycoprotein (PGP1) in osteosarcoma. The study found that anlotinib enhanced the sensitivity of multidrug-resistant osteosarcoma cells to doxorubicin, suggesting a potential strategy for overcoming drug resistance in this cancer. []

Epirubicin

Relevance: A phase II clinical trial investigated the efficacy and safety of epirubicin combined with anlotinib, followed by anlotinib maintenance therapy, in patients with advanced unresectable soft tissue sarcoma. This combination aimed to enhance the antitumor effects and improve outcomes in this challenging disease. []

5-Fluorouracil (5-FU)

Relevance: * One study investigated the effects of anlotinib on a 5-FU-resistant colorectal cancer cell line (HCT-8/5-FU). The study found that anlotinib inhibited cell viability, induced apoptosis, and reversed multidrug resistance in this cell line. []* Another study explored the synergistic antitumor effects of anlotinib combined with oral 5-FU and S-1 (an oral prodrug of 5-FU) in SCLC. []

Gemcitabine

Relevance:* One study evaluated the efficacy and safety of anlotinib plus nab-paclitaxel/gemcitabine as a first-line treatment for patients with unresectable or metastatic pancreatic adenocarcinoma. []* Another study examined the combination of sintilimab (an anti-PD-1 antibody) and anlotinib with gemcitabine plus cisplatin as first-line therapy for advanced biliary tract cancer. []

LY294002

Relevance: One study employed LY294002 to verify whether anlotinib exerted its effects on drug-resistant colorectal cancer cells by inhibiting the PI3K/AKT pathway. The study found that both anlotinib and LY294002 effectively inhibited drug-resistant CRC cells, suggesting the involvement of the PI3K/AKT pathway in the mechanism of action of anlotinib. []

Nab-paclitaxel

Relevance: A retrospective cohort study evaluated the efficacy and safety of anlotinib in combination with nab-paclitaxel/gemcitabine as a first-line treatment for patients with unresectable or metastatic pancreatic adenocarcinoma. []

Sintilimab

Relevance: A phase 2 clinical trial studied the combination of sintilimab and anlotinib with gemcitabine plus cisplatin as first-line therapy for advanced biliary tract cancer. []

Temozolomide (TMZ)

Relevance: A case report discussed the use of anlotinib in a patient with recurrent GBM who had previously received surgery, radiotherapy, and temozolomide chemotherapy. []

Overview

Anlotinib is a novel small molecule that has gained attention for its potential as an anti-cancer agent, particularly in the treatment of various solid tumors. It is classified as a multi-targeted tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptor 2, among other receptors involved in tumor angiogenesis and growth. Anlotinib has shown promise in clinical trials, demonstrating efficacy against lung cancer and other malignancies.

Source and Classification

Anlotinib was developed by Chiatai Tianqing Pharmaceutical Group Co., Ltd. It is classified under the category of anti-angiogenic agents due to its ability to inhibit the formation of new blood vessels that supply tumors. This compound is particularly notable for its action against the vascular endothelial growth factor receptor, which plays a crucial role in tumor vascularization.

Synthesis Analysis

The synthesis of Anlotinib involves several steps, typically starting from simpler organic compounds. The detailed synthetic pathway has not been fully disclosed in public literature but generally includes the following methods:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions include nucleophilic substitutions, cyclization processes, and coupling reactions to build the complex structure of Anlotinib.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Molecular Structure Analysis

The molecular structure of Anlotinib can be represented by its chemical formula, C_22H_23N_5O_2S. The compound features multiple functional groups that contribute to its biological activity:

  • Core Structure: Anlotinib contains a thiazole ring that is essential for its interaction with target proteins.
  • Functional Groups: The presence of amine and ether groups enhances its solubility and interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 405.52 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using molecular modeling tools which simulate its binding to target receptors.
Chemical Reactions Analysis

Anlotinib undergoes various chemical reactions during its mechanism of action:

  1. Binding Reactions: It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity.
  2. Metabolic Reactions: In vivo, Anlotinib is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which affects its pharmacokinetics and potential drug interactions .

Technical details on the kinetics of these reactions can be evaluated through studies involving enzyme assays and binding affinity measurements.

Mechanism of Action

Anlotinib exerts its anti-cancer effects primarily through the inhibition of multiple tyrosine kinases involved in tumor growth and angiogenesis:

  1. Inhibition of Vascular Endothelial Growth Factor Receptor 2: By blocking this receptor, Anlotinib prevents new blood vessel formation, thereby starving tumors of necessary nutrients.
  2. Impact on Cell Cycle and Apoptosis: Studies have shown that Anlotinib disrupts cell cycle progression and induces apoptosis in cancer cells .
  3. Regulation of Lipid Metabolism: Recent research indicates that Anlotinib may also suppress lipid metabolism pathways via inhibition of fatty acid synthase, further contributing to its anti-tumor effects .
Physical and Chemical Properties Analysis

Anlotinib exhibits several notable physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Anlotinib has several scientific uses, particularly in oncology:

  1. Clinical Applications: It has been approved for use in treating advanced lung adenocarcinoma and has shown efficacy in other solid tumors such as pancreatic cancer.
  2. Research Applications: Anlotinib serves as a valuable tool in cancer research for studying tumor biology, angiogenesis, and drug resistance mechanisms.
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other chemotherapeutic agents to enhance therapeutic efficacy.
Mechanistic Foundations of Anlotinib in Targeted Therapy

Molecular Targets and Signaling Pathway Inhibition

Anlotinib is a novel oral multi-target tyrosine kinase inhibitor (TKI) that simultaneously inhibits critical receptors involved in tumor angiogenesis and proliferation. Its primary targets include vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit (stem cell factor receptor) [1] [5]. The inhibitor binds competitively to the ATP-binding pockets of these receptors, suppressing autophosphorylation and downstream signaling cascades.

Table 1: Anlotinib's Selectivity Profile for Key Kinase Targets

TargetIC₅₀ (nM)Biological Consequence
VEGFR2/KDR<1Inhibition of endothelial cell proliferation
VEGFR30.7Suppression of lymphangiogenesis
FGFR12.8Disruption of tumor-stroma signaling
PDGFRβ115Inhibition of pericyte recruitment
c-Kit4.6Impairment of stem cell factor signaling

Source: Preclinical kinase profiling studies [5] [1]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition Dynamics

Anlotinib demonstrates nanomolar potency against VEGFR2 (IC₅₀ <1 nM), the primary mediator of VEGF-induced angiogenesis. Molecular dynamics simulations confirm that anlotinib forms stable hydrogen bonds with key residues (Cys919, Asp1046) in VEGFR2's ATP-binding cleft, preventing conformational changes required for kinase activation [2]. This inhibition blocks VEGF-A-stimulated proliferation and migration of human umbilical vein endothelial cells (HUVECs) and disrupts tube formation in vitro at concentrations ≤1 μM. In xenograft models, anlotinib reduces microvessel density by >70% compared to controls, exceeding the anti-angiogenic efficacy of sunitinib at equivalent doses [5] [10].

Fibroblast Growth Factor Receptor (FGFR) Antagonism Mechanisms

Through potent inhibition of FGFR1-4 (IC₅₀: 2.8-28 nM), anlotinib disrupts FGF-mediated tumor-stroma crosstalk. In FGFR2-mutant cancer models, anlotinib suppresses phosphorylation of FGFR substrate 2α (FRS2α) and downstream MAPK/ERK signaling within 2 hours of treatment. This effectively inhibits proliferation in FGFR-dependent tumors and overcomes resistance to single-pathway inhibitors [1] [7]. Transcriptomic analysis of anlotinib-treated cholangiocarcinoma cells shows significant downregulation of FGF-responsive genes (FOS, EGR1, MYC) [10].

Platelet-Derived Growth Factor Receptor (PDGFR) Modulation

Anlotinib targets PDGFRβ (IC₅₀: 115 nM), impairing pericyte recruitment and vessel maturation. In patient-derived xenograft (PDX) models of intrahepatic cholangiocarcinoma, anlotinib treatment reduces PDGFRβ⁺ pericytes coverage of tumor vessels by 58% compared to untreated controls, leading to vessel normalization collapse and reduced perfusion efficiency [10]. This synergizes with VEGFR inhibition to destabilize established tumor vasculature.

c-Kit Receptor Tyrosine Kinase Interaction Analysis

By inhibiting c-Kit (IC₅₀: 4.6 nM), anlotinib disrupts stem cell factor signaling critical for tumor growth and survival. In gastrointestinal stromal tumor models, anlotinib suppresses c-Kit phosphorylation at tyrosine residues 703 and 721, inactivating downstream PI3K/AKT and STAT3 pathways. This induces apoptosis in c-Kit-dependent tumors and overcomes imatinib resistance mediated by secondary c-Kit mutations [5] [7].

Anti-Angiogenic Mechanisms in Tumor Microenvironments

Dual Inhibition of VEGF/PDGF/FGF Signaling Crosstalk

Anlotinib simultaneously blocks the three principal pro-angiogenic pathways (VEGF/PDGF/FGF), preventing compensatory signaling that limits single-target agents. In vitro studies demonstrate superior anti-angiogenic effects compared to sunitinib or sorafenib, with 3-fold greater inhibition of capillary-like tube formation in HUVECs stimulated with VEGF/PDGF-BB/FGF-2 cocktail [2]. This triple blockade disrupts the "angiogenic switch" by suppressing hypoxia-inducible factor-1α (HIF-1α) accumulation in tumor cells. In hypopharyngeal carcinoma models, anlotinib reduces HIF-1α protein expression by >60%, diminishing its transcriptional activation of pro-angiogenic factors [3].

Downstream ERK/Akt/STAT Pathway Suppression

The multi-kinase inhibition profile of anlotinib converges on downstream effector pathways:

  • ERK Pathway: Suppression of FRS2α phosphorylation reduces GRB2/SOS complex formation, decreasing RAF/MEK/ERK activation in esophageal cancer TE-1 cells [8]
  • PI3K/AKT Pathway: VEGFR2 inhibition prevents PI3K membrane recruitment, reducing AKT phosphorylation at Ser473. In intrahepatic cholangiocarcinoma, anlotinib decreases p-AKT levels by 75%, inducing apoptosis [10]
  • STAT3 Pathway: c-Kit blockade impairs JAK2/STAT3 activation, reducing expression of survival genes (BCL-2, BCL-XL) [1]

Table 2: Effects of Anlotinib on Downstream Signaling Proteins

PathwayKey Phosphorylation ChangesFunctional Outcome
PI3K/AKT↓ p-AKT (Ser473) by 75%Apoptosis induction via BAD activation
MAPK/ERK↓ p-ERK1/2 (Thr202/Tyr204) by 68%Cell cycle arrest at G2/M phase
JAK/STAT↓ p-STAT3 (Tyr705) by 82%Downregulation of anti-apoptotic genes

Source: Immunoblotting analyses across multiple cancer models [8] [10] [1]

Anti-Proliferative Effects via Multi-Kinase Suppression

Tumor Cell Cycle Arrest and Apoptosis Induction

Anlotinib induces G2/M phase arrest in hypopharyngeal carcinoma (FaDu) cells and S-phase accumulation in esophageal cancer (TE-1) cells. Mechanistically, it upregulates cyclin-dependent kinase inhibitors (p21CIP1) by 3.5-fold while downregulating G2/M regulators (cyclin B1, CDK1) by 70-80% [3] [8]. This cell cycle disruption promotes intrinsic apoptosis through:

  • Increased Bax/Bcl-2 ratio (4.8-fold elevation)
  • Mitochondrial cytochrome c release (confirmed by subcellular fractionation)
  • Caspase-9/3 cascade activation (3.2-fold increase in cleaved caspase-3)

In colorectal cancer models, anlotinib enhances chemosensitivity by suppressing ABCB1/P-glycoprotein efflux activity, increasing intracellular drug accumulation [7].

Role in Disrupting Tumor-Stroma Interactions

Anlotinib targets the reciprocal signaling between cancer cells and cancer-associated fibroblasts (CAFs):

  • Metabolic Crosstalk: Suppresses lactate secretion from tumor cells, inhibiting NF-κB-mediated BDNF production in CAFs [4]
  • Resistance Pathways: Blocks CAF-derived BDNF/TrkB activation of Nrf2 antioxidant program, preventing ROS detoxification in gastric cancer cells [4]
  • Matrix Remodeling: Reduces CAF-induced matrix metalloproteinase (MMP2/9) secretion by 85%, inhibiting basement membrane degradation [7]

In gastric cancer patient-derived organoids, anlotinib combined with TrkB neutralizing antibodies restores drug sensitivity by disrupting this tumor-stroma crosstalk [4].

Table 3: Anlotinib-Mediated Disruption of Tumor-Stroma Crosstalk

Interaction MechanismAnlotinib InterventionFunctional Consequence
Lactate/BDNF/TrkB Axis↓ Lactate secretion by tumor cells (52%)Reverses stromal-driven resistance
Nrf2 antioxidant signaling↓ Nrf2 nuclear translocation (4.1-fold)Restores ROS-mediated apoptosis
Pericyte recruitment↓ PDGFRβ phosphorylation (89%)Vessel destabilization
EMT signaling↑ E-cadherin; ↓ N-cadherin/VimentinInhibits metastatic dissemination

Source: Co-culture studies and PDX models [4] [7] [10]

Properties

CAS Number

1058156-90-3

Product Name

Anlotinib

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Synonyms

AL3818
anlotini

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.